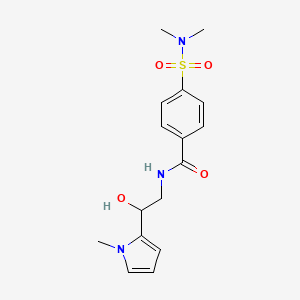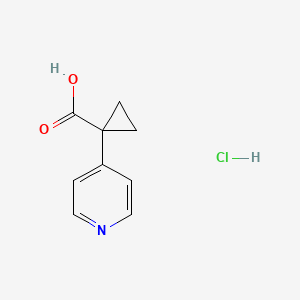
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen .
Synthesis Analysis
The synthesis of similar Schiff bases is achieved in two steps . The process begins with the reaction of acetanilide with the Vilsmeier-Haack reagent to give 2-chloro-3-formyl quinoline. This is then followed by a reaction with different substituted aryl amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the molecular weight, purity, and other specifications of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the reaction of acetanilide with the Vilsmeier-Haack reagent gives 2-chloro-3-formyl quinoline, which then reacts with different substituted aryl amines to form the Schiff base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide, is 315.80 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that Schiff base ligands and their metal complexes derived from similar compounds exhibit significant antimicrobial activities. These compounds were tested against several bacterial and fungal species, showcasing their potential as antimicrobial agents. The studies involved various analytical and spectroscopic tools to characterize the complexes and assess their stability and geometrical structures. For instance, a study detailed the synthesis of Schiff base supramolecular assemblies and their metal complexes, revealing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungal species (El-Sonbati et al., 2016).
Synthesis of Novel Chemical Structures
The compound has been used as a precursor in the synthesis of new chemical entities, such as pyrazole-appended quinolinyl chalcones, showcasing efficient synthesis methods and biological investigations. These new compounds exhibit promising antimicrobial properties, indicating their potential use in developing new therapeutic agents (Prasath et al., 2015).
Applications in Supramolecular Chemistry
The compound has been utilized in the creation of supramolecular assemblies, demonstrating its role as a building block for larger molecular structures. Research has explored its thermal stability and geometrical structures, highlighting its utility in constructing complex molecular architectures with potential applications in various scientific fields (El-Sonbati et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antimalarial activity , suggesting potential targets within the Plasmodium species, the parasites responsible for malaria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one . These factors could affect the compound’s solubility, stability, and interactions with its targets.
Eigenschaften
IUPAC Name |
4-[(2-chloroquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-19(21(27)26(25(14)2)17-9-4-3-5-10-17)23-13-16-12-15-8-6-7-11-18(15)24-20(16)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVANGZIIVSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)
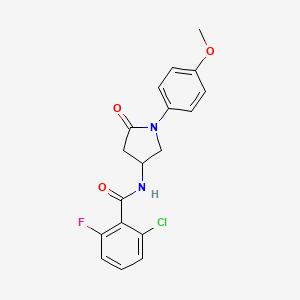

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)
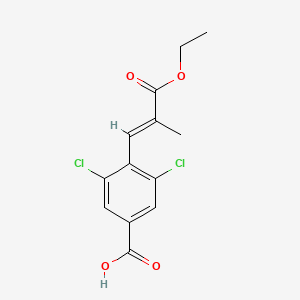


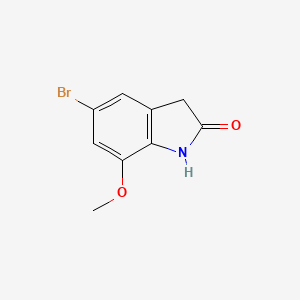
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)

![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
